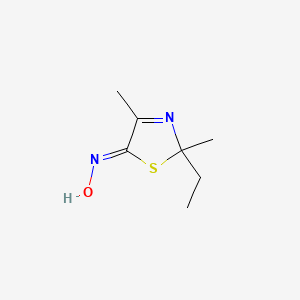![molecular formula C44H42Br2N6O3 B14426010 6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide CAS No. 79080-83-4](/img/structure/B14426010.png)
6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its phenanthridin-5-ium core, which is a polycyclic aromatic hydrocarbon, and its multiple ethoxy and phenoxy linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide involves multiple steps, including the formation of the phenanthridin-5-ium core and subsequent functionalization with ethoxy and phenoxy groups. The reaction conditions typically involve:
Formation of the Phenanthridin-5-ium Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often in the presence of a strong acid catalyst.
Functionalization with Ethoxy and Phenoxy Groups: The phenanthridin-5-ium core is then reacted with ethoxy and phenoxy reagents under controlled conditions to introduce the desired functional groups. This step may require the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a fluorescent probe for studying biological systems due to its polycyclic aromatic structure.
Industry: The compound could be used in the development of advanced materials, such as organic semiconductors or dyes.
Mecanismo De Acción
The mechanism by which 6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide exerts its effects depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, potentially through intercalation or binding to specific sites. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3,8-Diamino-5-methylphenanthridinium bromide: A simpler analog with similar structural features.
Phenanthridine derivatives: Compounds with similar polycyclic aromatic cores but different functional groups.
Uniqueness
The uniqueness of 6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide lies in its complex structure, which combines multiple functional groups and linkages, making it a versatile compound for various applications.
Propiedades
Número CAS |
79080-83-4 |
|---|---|
Fórmula molecular |
C44H42Br2N6O3 |
Peso molecular |
862.6 g/mol |
Nombre IUPAC |
6-[3-[2-[2-[3-(3,8-diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide |
InChI |
InChI=1S/C44H40N6O3.2BrH/c1-49-41-25-31(47)11-15-37(41)35-13-9-29(45)23-39(35)43(49)27-5-3-7-33(21-27)52-19-17-51-18-20-53-34-8-4-6-28(22-34)44-40-24-30(46)10-14-36(40)38-16-12-32(48)26-42(38)50(44)2;;/h3-16,21-26,47-48H,17-20,45-46H2,1-2H3;2*1H |
Clave InChI |
KVOAADWZAVKOLX-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC(=CC=C4)OCCOCCOC5=CC=CC(=C5)C6=C7C=C(C=CC7=C8C=CC(=CC8=[N+]6C)N)N)N)N.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



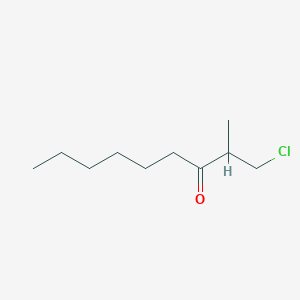

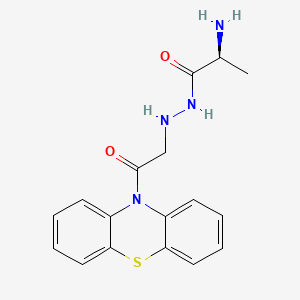

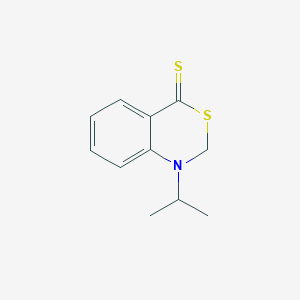
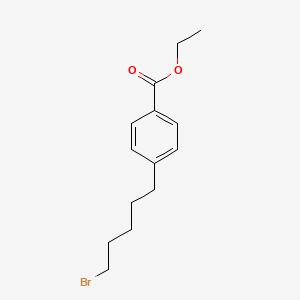
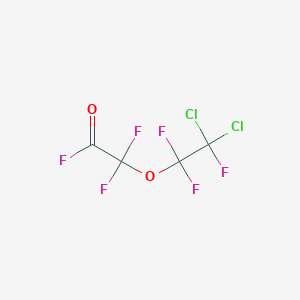
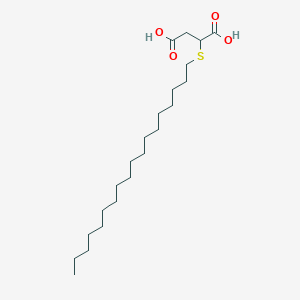
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)

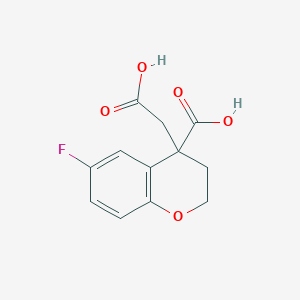
methanone](/img/structure/B14426007.png)
